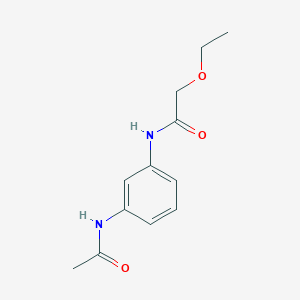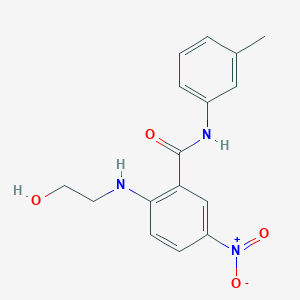
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide
Overview
Description
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structure, which includes at least one atom other than carbon. The presence of a chlorine atom on the pyridine ring and a tetrahydrofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with tetrahydrofuran-2-carboxylic acid in the presence of a coupling reagent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium persulfate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include acetonitrile, sulfuric acid, and potassium persulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide can be compared with other heterocyclic compounds such as:
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another heterocyclic compound with distinct biological activities.
The uniqueness of this compound lies in its specific combination of the pyridine and tetrahydrofuran rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFQSJKWJNVVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-5-(2,3-dichlorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088747.png)


![5-benzylsulfanyl-7-methylsulfanyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4088776.png)
![ethyl 1-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]piperidine-4-carboxylate](/img/structure/B4088790.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088800.png)
![4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol](/img/structure/B4088802.png)
![5-(3,4-dimethoxybenzyl)-1-(2-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088810.png)
![3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088817.png)

![N-CYCLOHEXYL-N-ETHYL-2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4088822.png)
![methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4088823.png)
![N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine](/img/structure/B4088837.png)

